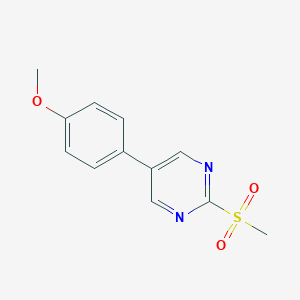
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the condensation of the thiazole derivative with 4-methylaniline under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for alcohol formation.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly used for the reduction of the bromophenyl group.
Major Products
The major products formed from these reactions include epoxides, alcohols, phenyl derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the allyl and methylaniline moieties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of the allyl and methylaniline groups.
Uniqueness
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group enhances its ability to undergo various chemical transformations, while the methylaniline moiety contributes to its biological activity .
Properties
Molecular Formula |
C19H17BrN2S |
|---|---|
Molecular Weight |
385.3g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H17BrN2S/c1-3-12-22-18(15-6-8-16(20)9-7-15)13-23-19(22)21-17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3 |
InChI Key |
BMHAAUBGOJEXFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)
![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)

![5-methyl-4-[(2-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386155.png)
![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386156.png)

![3,4-dimethyl-2-(2-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B386158.png)



![Ethyl 2-{[(benzoylamino)carbothioyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B386163.png)
![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)


